

A Technical Guide to m-PEG5-2-methylacrylate for Biomedical Applications

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Compound of Interest

Compound Name: *m-PEG5-2-methylacrylate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG5-2-methylacrylate

m-PEG5-2-methylacrylate is a functionalized polyethylene glycol (PEG) derivative, a class of polymers widely recognized for their biocompatibility, non-immunogenicity, and resistance to protein adsorption.[1] This specific molecule is characterized by a methoxy-terminated PEG chain with five repeating ethylene glycol units, linked to a polymerizable methylacrylate group. [2] The hydrophilic PEG chain enhances water solubility, while the methylacrylate group allows for its incorporation into polymer networks through polymerization reactions, making it a valuable monomer for creating hydrogels and other biomaterials.[2][3] These materials are extensively explored for a variety of biomedical applications, including drug delivery, tissue engineering, and as linking agents in more complex bioconjugates like PROTACs (Proteolysis Targeting Chimeras).[4][5]

Core Properties:

- **Biocompatibility:** PEG-based materials are well-tolerated in biological systems, minimizing immune responses.[1][6]
- **Hydrophilicity:** The PEG chain imparts excellent water solubility to the monomer and high water content to the resulting polymers.[2]

- **Polymerizability:** The methacrylate group is readily polymerizable, often through free-radical polymerization, including photopolymerization, which allows for rapid curing under mild, cell-friendly conditions.[\[7\]](#)[\[8\]](#)
- **Tunability:** By copolymerizing **m-PEG5-2-methylacrylate** with other monomers or crosslinkers, the resulting material's mechanical properties (e.g., stiffness, elasticity) and chemical properties (e.g., degradation rate, drug release profile) can be precisely controlled.[\[9\]](#)[\[10\]](#)

Key Applications in Biomedicine

The unique combination of properties makes **m-PEG5-2-methylacrylate** and similar PEG-methacrylates foundational components in several cutting-edge biomedical fields.

Drug Delivery Systems

Polymers derived from **m-PEG5-2-methylacrylate** are excellent candidates for creating controlled-release drug delivery systems.[\[5\]](#)[\[11\]](#) When polymerized into a hydrogel network, these materials can encapsulate therapeutic agents, from small molecules to large proteins, and release them in a sustained manner.[\[6\]](#)[\[12\]](#)

The release of drugs from these hydrogel matrices is governed by mechanisms such as diffusion through the swollen polymer network and degradation of the matrix itself.[\[13\]](#) The kinetics of this release can be tailored by adjusting the crosslinking density and the molecular weight of the PEG chains used in the hydrogel formulation.[\[12\]](#)[\[14\]](#) For instance, hydrogels made with higher molecular weight PEGs tend to have higher swelling ratios, which can facilitate faster release of larger molecules like insulin compared to smaller drugs like estradiol.[\[12\]](#) Copolymers can also be designed to be thermosensitive, allowing for temperature-triggered drug release.[\[11\]](#)[\[15\]](#)

Tissue Engineering and Regenerative Medicine

In tissue engineering, hydrogels serve as three-dimensional scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cells to grow, proliferate, and form new tissue.[\[3\]](#)[\[9\]](#) While PEG-based hydrogels are inherently bio-inert and do not support cell adhesion on their own, their chemistry allows for easy modification.[\[1\]](#) They can be

copolymerized or functionalized with bioactive molecules like gelatin methacrylate (GelMA) or cell-adhesive peptides (e.g., RGD sequences) to promote specific cellular interactions.[1][9]

The mechanical properties of these scaffolds, such as compressive modulus and stiffness, are critical for guiding cell behavior and are highly tunable. By varying the concentration of the PEG monomer and other components, scaffolds can be engineered to match the mechanical properties of specific tissues, from soft tissues to more robust structures like cartilage.[9][16][17]

Bioconjugation and PROTAC Linkers

The defined structure of **m-PEG5-2-methylacrylate** makes it a useful building block in bioconjugation. The hydrophilic PEG spacer can be used to link different molecules together, for example, in the synthesis of Antibody-Drug Conjugates (ADCs) or PROTACs.[4][18][19] In these applications, the PEG linker helps to improve the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Quantitative Data Summary

The properties of hydrogels synthesized using PEG-methacrylates are highly dependent on formulation parameters such as monomer concentration, molecular weight, and the type of crosslinker used. The following tables summarize key quantitative data from relevant studies.

Table 1: Physicochemical Properties of **m-PEG5-2-methylacrylate**

Property	Value	Reference
Chemical Formula	C15H28O7	[2][18]
Molecular Weight (MW)	320.38 g/mol	[2][18]
Purity	>95-98%	[2][18]
CAS Number	48074-75-5	[2][18]

| Storage Condition | -20°C [\[2\]](#) |

Table 2: Mechanical Properties of PEG-Based Hydrogels

Hydrogel Composition	Storage Modulus (G')	Compressive Modulus	Tensile Young's Modulus (Eten)	Reference
Varied PEGDMA Concentration	14,000 - 70,000 Pa	-	Decreases with lower PEGDMA	[16]
5% PEG + 5% GelMA	-	~3 kPa	-	[9]
10% PEG + 15% GelMA	-	~45 kPa	-	[9]

| Varied PEGDA (by MW & conc.) | 2 - 1300 kPa | 0.01 - 2.46 MPa | 0.02 - 3.5 MPa |[17][20] |

Table 3: Swelling and Release Properties of PEG-Based Hydrogels

Hydrogel Composition	Swelling Ratio	Drug/Molecule	Release Profile	Reference
Low MW PEG-MA/DMA	Lower (~300% for high MW)	Estradiol (MW 272)	100% release, Non-Fickian	[12]
Low MW PEG-MA/DMA	Lower	Insulin (MW 5733)	12-17% fractional release	[12]
High MW PEG-MA/DMA	Higher (300%)	Insulin (MW 5733)	24% fractional release	[12]
PEGMEM 300 (1 mmol)	1.5	-	-	[10]

| PEGMEM 900 (1 mmol) | 19.3 | - | - |[10] |

Experimental Protocols

General Protocol for Hydrogel Synthesis via Free-Radical Photopolymerization

This protocol describes a common method for creating PEG-based hydrogels, which can be adapted for **m-PEG5-2-methylacrylate**.

Materials:

- **m-PEG5-2-methylacrylate** (or other PEG-methacrylate/acrylate derivative)
- Crosslinker (e.g., PEG-diacrylate, PEGDMA)
- Photoinitiator (e.g., Irgacure 2959, LAP)
- Phosphate-buffered saline (PBS) or deionized water
- UV light source (e.g., 365 nm)

Procedure:

- **Precursor Solution Preparation:** Dissolve the **m-PEG5-2-methylacrylate** monomer and the crosslinker in PBS to the desired final concentration (e.g., 10-20% w/v).[21]
- **Initiator Addition:** Add the photoinitiator to the precursor solution. A typical concentration is 0.05-0.5% (w/v). Ensure it is fully dissolved, protecting the solution from light.
- **Molding:** Pipette the final precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer thickness).
- **Polymerization:** Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.[22][23] The duration and intensity of UV exposure will influence the final properties.
- **Swelling and Purification:** After polymerization, carefully remove the hydrogel from the mold and place it in a large volume of PBS or deionized water. Allow it to swell for 24-48 hours, with periodic changes of the buffer, to remove any unreacted monomers and the photoinitiator.[8]

Protocol for In Vitro Drug Release Study

This protocol outlines a method to quantify the release of an encapsulated drug from a hydrogel.

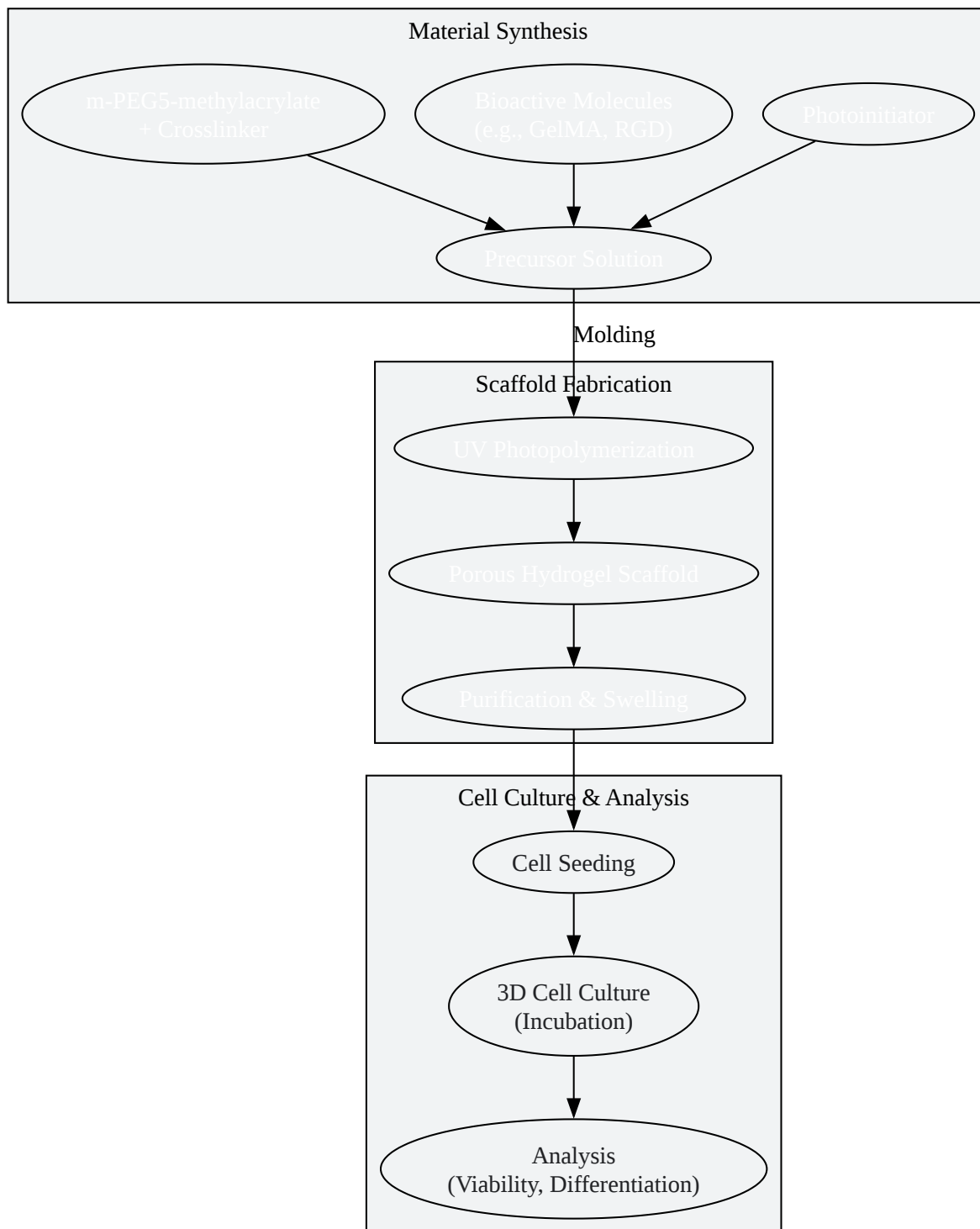
Materials:

- Drug-loaded hydrogel samples of known weight and dimensions
- Release medium (e.g., PBS at pH 7.4)
- Shaking incubator or water bath at 37°C
- UV-Vis Spectrophotometer or HPLC for drug quantification

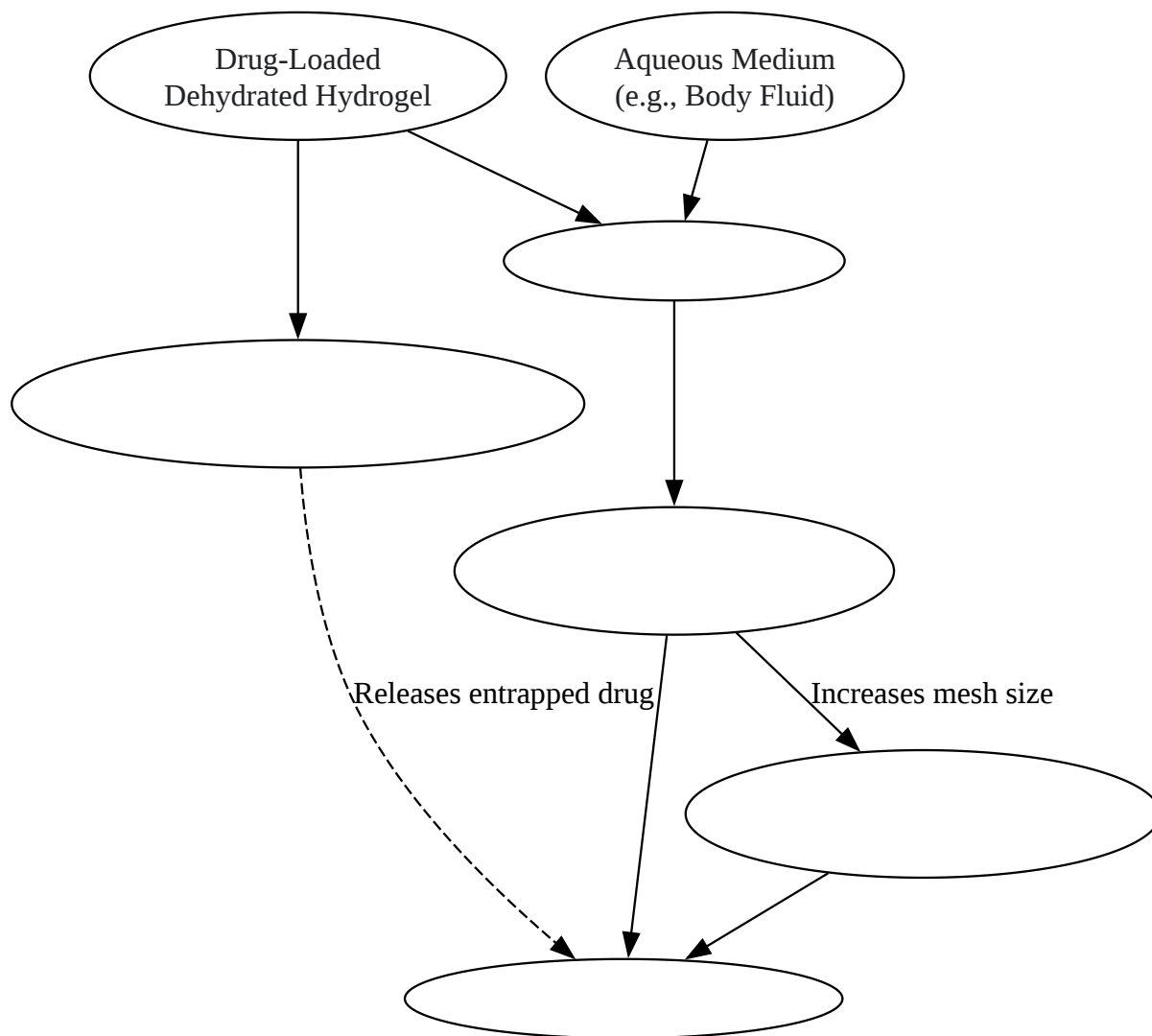
Procedure:

- Preparation: Place a pre-weighed, drug-loaded hydrogel sample into a known volume of release medium (e.g., 10 mL).
- Incubation: Place the samples in a shaking incubator set to 37°C.
- Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
- Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
- Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_{max}).
- Data Analysis: Calculate the cumulative amount and percentage of drug released over time. This data can then be fitted to various kinetic models (e.g., Korsmeyer-Peppas, Higuchi) to determine the release mechanism.^{[14][24]}

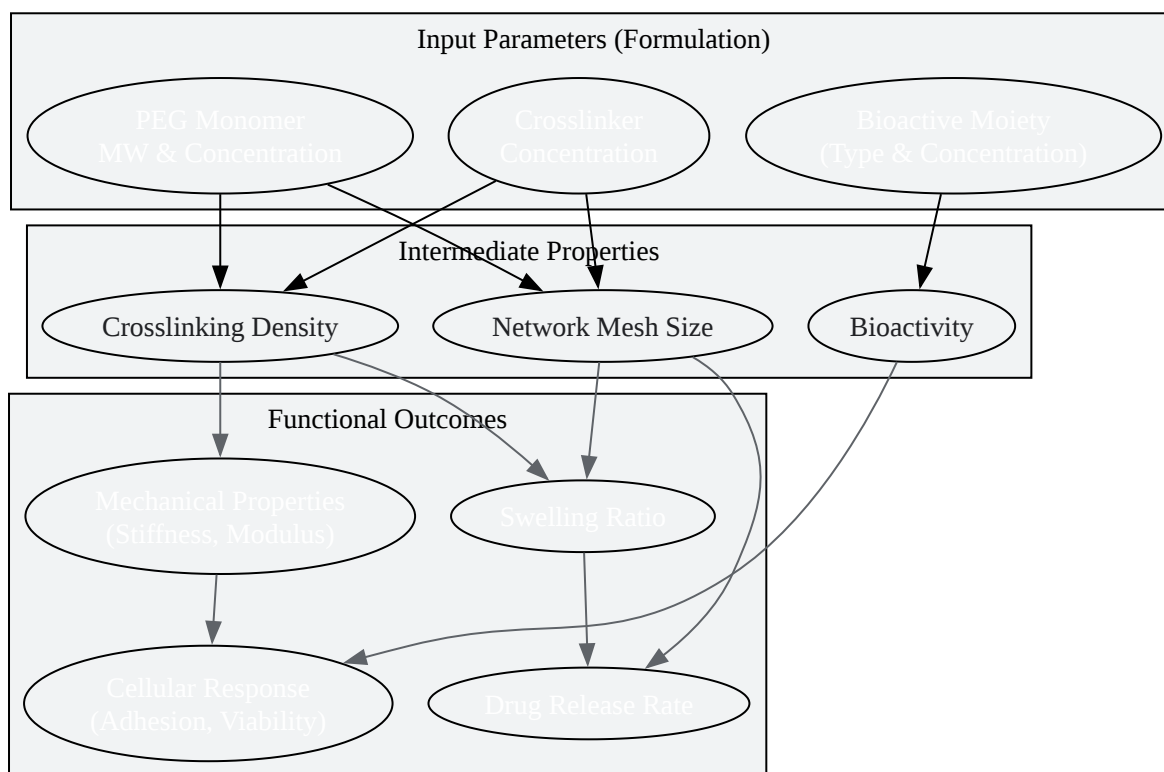
Visualizations: Workflows and Relationships



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